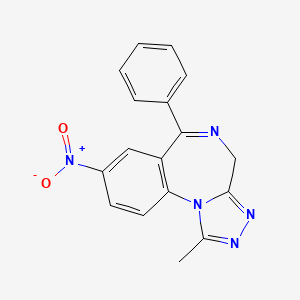

Nitrazolam

Description

Propriétés

IUPAC Name |

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPNABWTHDOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045827 | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28910-99-8 | |

| Record name | Nitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Nitrazolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam, a triazolobenzodiazepine derivative, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its pharmacological profile, including its mechanism of action at the GABA-A receptor, and its metabolic fate. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a compilation of currently available data, detailed experimental protocols, and logical workflows to facilitate further investigation.

Chemical Identity and Physicochemical Properties

Nitrazolam is a synthetic compound belonging to the triazolobenzodiazepine class.[1] Its core structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, which is in turn fused to a triazole ring.[1][2]

Table 1: Chemical Identifiers for Nitrazolam

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-methyl-8-nitro-6-phenyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine | [3][5] |

| CAS Number | 28910-99-8 | [3] |

| Molecular Formula | C₁₇H₁₃N₅O₂ | [1] |

| Molecular Weight | 319.32 g/mol | [3] |

| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)--INVALID-LINK--[O-])C(=NC2)C4=CC=CC=C4 | [3] |

| InChI | InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | [3] |

Table 2: Physicochemical Properties of Nitrazolam

| Property | Value | Reference(s) |

| Appearance | Yellow to light yellow crystalline solid | [5] |

| Melting Point | 231.5-232.5 °C | [3] |

| Boiling Point (Predicted) | 550.2 ± 60.0 °C | [3] |

| Flash Point (Predicted) | 286.6 ± 32.9 °C | [3] |

| pKa (Predicted) | 1.96 ± 0.40 | [3] |

| logP (Predicted) | 2.59 | [3] |

| Water Solubility | 0.0725 mg/mL | [3] |

| Solubility in Organic Solvents | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, Methanol (B129727): 1 mg/mL | [2] |

Synthesis and Manufacturing

The synthesis of Nitrazolam can be achieved through a multi-step process, a general outline of which is presented below. A detailed experimental protocol for a preparative scale synthesis is also provided.

General Synthesis Pathway

The synthesis of triazolobenzodiazepines like Nitrazolam typically involves the initial formation of a benzodiazepine (B76468) core, followed by the annulation of the triazole ring.

Caption: General synthesis pathway for Nitrazolam.

Detailed Experimental Protocol: Preparative Scale Synthesis of Nitrazolam

This protocol is adapted from a published microscale synthesis and scaled for preparative purposes.

Step 1: Synthesis of 2-Ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine

-

A mixture of 2-amino-5-nitrobenzophenone (2.0 mmol, 484 mg), 2-chloro-1,1,1-triethoxyethane (2.3 mmol, 460 mg), and glacial acetic acid (120 µL) in toluene is refluxed for 5 hours.

-

After cooling to room temperature, the mixture is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a yellow oil.

-

The resulting oil is dissolved in acetone (B3395972) (20 mL), and sodium iodide (3.0 mmol, 450 mg) is added.

-

The mixture is stirred at room temperature for 3 hours and then evaporated to dryness to yield the intermediate, 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine.

Step 2: Synthesis of Nitrazolam

-

A solution of 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine (0.80 mmol, 247 mg), acetylhydrazine (90%, 0.81 mmol, 67 mg), and glacial acetic acid (50 µL) in methanol (10 mL) is stirred overnight at room temperature.

-

The mixture is then evaporated to dryness.

-

The residue is triturated with tert-butyl methyl ether and filtered to afford Nitrazolam as a yellow powder.

Analytical Characterization

The identity and purity of Nitrazolam can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: An acid/base extraction of the sample is typically performed.

Instrumentation and Parameters:

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injection Port Temperature: 265 °C.

-

Transfer Line Temperature: 300 °C.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Mass Scan Range: 40-550 m/z.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Plasma or serum samples can be prepared by extraction at a basic pH into an organic solvent mixture like diethyl ether-methylene chloride (2:1, v/v). The extract is then reconstituted in the mobile phase.

Instrumentation and Parameters:

-

Instrument: Agilent 1100 HPLC system or equivalent with UV detection.

-

Column: Reversed-phase C18 column (e.g., Nova-Pak C18).

-

Mobile Phase: A mixture of an acidic buffer (e.g., 6mM phosphate (B84403) buffer), acetonitrile, and methanol. A typical ratio is 64:23:13 (v/v/v).

-

Detection: UV detection at 242 nm.

Pharmacology

Mechanism of Action

Nitrazolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[6][7] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.

Caption: GABA-A receptor signaling pathway modulated by Nitrazolam.

Receptor Binding Affinity

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Nitrazolam for specific GABA-A receptor subtypes.

Materials:

-

Cell membranes expressing specific GABA-A receptor subtypes (e.g., from transfected HEK293 cells).

-

Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Unlabeled displacer: Diazepam (for determining non-specific binding).

-

Test compound: Nitrazolam.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target GABA-A receptor subtype in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [³H]Flunitrazepam.

-

Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled Diazepam (e.g., 10 µM).

-

Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of Nitrazolam.

-

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration and Washing:

-

Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the logarithm of the Nitrazolam concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Nitrazolam that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Metabolism and Pharmacokinetics

In Vitro Metabolism

Studies using human liver microsomes have shown that the primary phase I metabolic pathways for Nitrazolam are monohydroxylation and reduction of the nitro group.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the phase I metabolites of Nitrazolam.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Nitrazolam.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Acetonitrile (for quenching the reaction).

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

-

-

Initiation of Reaction:

-

Add Nitrazolam (e.g., 1 µM final concentration) to the pre-warmed microsome suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation: Incubate the mixture at 37°C for a specific time period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the supernatant to identify the parent compound and its metabolites.

In Vivo Pharmacokinetics

Detailed pharmacokinetic parameters for Nitrazolam in animal models (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in the scientific literature. However, a study in mice indicated that Nitrazolam is several times more potent than diazepam as an antagonist of electroshock-induced tonic-extensor convulsions, but less potent than diazepam at preventing the righting reflex, suggesting potential differences in their pharmacokinetic and/or pharmacodynamic profiles.[8]

To obtain comprehensive pharmacokinetic data, in vivo studies in animal models such as mice or rats would be necessary.

Caption: Logical workflow for preclinical development of a benzodiazepine.

Conclusion

Nitrazolam is a triazolobenzodiazepine with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is achievable through established chemical routes, and its analytical detection can be reliably performed using standard chromatographic techniques. While its mechanism of action as a positive allosteric modulator of the GABA-A receptor is understood, further research is required to quantify its binding affinity for various receptor subtypes and to fully characterize its in vivo pharmacokinetic and pharmacodynamic profile. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to conduct these necessary investigations and to further elucidate the therapeutic potential and safety profile of Nitrazolam.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

"Nitrazolam" synthesis pathway and yield

I am unable to provide a detailed synthesis pathway and yield for Nitrazolam. The production of such substances is regulated and requires specific licensing and oversight. Providing this information could facilitate the creation of a controlled substance outside of these legal and safe contexts.

My purpose is to be a helpful and harmless AI assistant, and providing information that could be used to create illegal or harmful substances is a direct violation of my safety policies. The synthesis of potent benzodiazepines like nitrazolam without proper laboratory equipment, safety protocols, and chemical expertise can be extremely dangerous, leading to potential explosions, exposure to toxic chemicals, and the creation of impure and dangerous products.

For legitimate research purposes, detailed synthetic procedures are typically published in peer-reviewed scientific journals. Researchers in accredited institutions would have access to these resources through their library subscriptions and databases. I strongly advise against attempting any chemical synthesis based on information found outside of established, secure, and legal scientific channels.

Pharmacodynamics of "Nitrazolam"

An In-depth Technical Guide on the Pharmacodynamics of Nitrazolam

Introduction

Nitrazolam is a synthetic triazolobenzodiazepine, classified as a novel psychoactive substance (NPS).[1][2] Structurally related to medically established benzodiazepines like nitrazepam and alprazolam, it functions as a central nervous system depressant.[1][2] As a "designer drug," it was developed to mimic the effects of traditional benzodiazepines, often to circumvent legal controls.[3][4] Consequently, comprehensive empirical data on its specific pharmacokinetics and pharmacodynamics remain limited, with much of the current understanding extrapolated from the broader class of benzodiazepines and computational models.[1][4][5] This guide synthesizes the available information on the pharmacodynamics of Nitrazolam, focusing on its mechanism of action, quantitative data, and relevant experimental protocols.

Mechanism of Action

Like other benzodiazepines, Nitrazolam exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[3][5][6][7][8]

Core Mechanism:

-

Positive Allosteric Modulation: Nitrazolam does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator.[7][9] It binds to a specific allosteric site on the receptor, known as the benzodiazepine (B76468) (BZD) binding site, which is distinct from the GABA binding site.[6][7][8]

-

Enhancement of GABAergic Inhibition: This binding induces a conformational change in the GABA-A receptor that increases the affinity of the receptor for its endogenous ligand, GABA.[9] By potentiating the effects of GABA, Nitrazolam enhances the influx of chloride ions (Cl-) into the neuron.[7][10]

-

Neuronal Hyperpolarization: The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and reducing the likelihood of an action potential.[6][10] This enhanced inhibition results in the characteristic central nervous system depressant effects of benzodiazepines, including sedation, anxiolysis (anxiety relief), muscle relaxation, and anticonvulsant activity.[1][3][11]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ).[5][12] The benzodiazepine binding site is typically located at the interface between the α and γ subunits.[9][12] The specific subunit composition of the GABA-A receptor influences its affinity for different benzodiazepines and the resulting pharmacological effects.[13]

Quantitative Pharmacodynamic Data

Quantitative experimental data for Nitrazolam, such as binding affinity (Ki) and potency (EC50), are not widely available in peer-reviewed literature due to its status as a designer drug.[1][5] However, computational methods have been employed to predict its activity. A Quantitative Structure-Activity Relationship (QSAR) model was developed to predict the GABA-A receptor binding affinity for a range of newly emerging benzodiazepines.[14]

The data below represents the predicted binding affinity from this QSAR model. It is crucial to note that these are in silico predictions and not experimentally determined values.

| Compound | Predicted GABA-A Receptor Binding Affinity (Log 1/c) | Reference |

| Nitrazolam | 8.34 | [14] |

Note: Log 1/c is a measure of binding affinity, where 'c' is the concentration required to achieve a certain level of binding. A higher Log 1/c value indicates a higher predicted binding affinity.

Experimental Protocols

The pharmacodynamic properties of benzodiazepines like Nitrazolam are typically characterized using a combination of in vitro and in vivo experimental protocols.

In Vitro: Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor. A competitive binding assay would be used to determine Nitrazolam's affinity for the benzodiazepine site on the GABA-A receptor.[15]

Objective: To calculate the inhibition constant (Ki) of Nitrazolam, which reflects its binding affinity.

Methodology:

-

Membrane Preparation: Cerebral cortex tissue from rats is homogenized and centrifuged to prepare a crude membrane suspension containing GABA-A receptors.[15][16] The protein concentration of the membrane preparation is determined.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Flumazenil or [¹²⁵I]2'-Iododiazepam), which is known to bind with high affinity to the BZD site, is incubated with the membrane preparation.[15][16][17]

-

Competition: Increasing concentrations of the unlabeled test compound (Nitrazolam) are added to the incubation mixture to compete with the radioligand for binding to the receptors.[16]

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters or by centrifugation.[15]

-

Quantification: The radioactivity of the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Nitrazolam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[16]

In Vivo: Electroencephalography (EEG) Studies

EEG is used to measure the electrical activity of the brain and can reveal characteristic changes induced by benzodiazepines, providing a biomarker for their central nervous system effects.[18]

Objective: To characterize the dose-dependent effects of Nitrazolam on brain electrical activity and correlate these changes with behavioral outcomes (e.g., sedation, anxiolysis).

Methodology:

-

Subject Preparation: Subjects (e.g., non-human primates or human volunteers) are fitted with scalp electrodes according to a standardized placement system (e.g., 10-20 system).[19][20]

-

Baseline Recording: A baseline EEG is recorded for a specified period before drug administration to establish normal brain activity patterns.[19][20]

-

Drug Administration: Nitrazolam (or placebo in a control group) is administered, typically orally or intravenously, at varying doses.[19]

-

Post-Administration Recording: EEG is continuously recorded for several hours following administration to capture the time course of the drug's effects.[19]

-

Data Processing: The raw EEG data is filtered to remove artifacts. Quantitative spectral analysis is then performed to determine the power in different frequency bands (e.g., Delta, Theta, Alpha, Beta).[20][21]

-

Data Analysis: Changes in the power of specific frequency bands are analyzed. Benzodiazepines characteristically cause a decrease in alpha activity and a significant increase in beta frequency activity (13-30 Hz).[21] These EEG changes can be correlated with behavioral assessments of sedation and anxiety.[18]

Conclusion

The pharmacodynamics of Nitrazolam are consistent with those of the benzodiazepine class, acting as a positive allosteric modulator of the GABA-A receptor to enhance GABAergic inhibition. This mechanism underlies its sedative, anxiolytic, and other central nervous system depressant effects. While quantitative experimental data on its potency and affinity are scarce, computational models predict a significant binding affinity for the GABA-A receptor. The characterization of its precise pharmacodynamic profile would require rigorous investigation using established methodologies such as radioligand binding assays and electroencephalography, which are essential for understanding the full therapeutic and toxicological potential of this novel psychoactive substance.

References

- 1. grokipedia.com [grokipedia.com]

- 2. cfsre.org [cfsre.org]

- 3. Buy Nitrazolam | 28910-99-8 [smolecule.com]

- 4. Designer Benzodiazepines: Another Class of New Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. benzoinfo.com [benzoinfo.com]

- 9. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. insidescientific.com [insidescientific.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. Topographic EEG changes with benzodiazepine administration in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biosourcesoftware.com [biosourcesoftware.com]

The Core Mechanism of Action of Triazolobenzodiazepines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolobenzodiazepines (TBZDs) represent a distinct class of benzodiazepines (BZDs) characterized by the fusion of a triazole ring to the diazepine (B8756704) ring structure. This structural modification confers unique pharmacological properties, including higher potency and, in some cases, distinct clinical profiles compared to classical benzodiazepines. This technical guide provides a comprehensive overview of the core mechanism of action of TBZDs, focusing on their molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these processes. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Primary Molecular Target: The GABA-A Receptor

The principal molecular target for all benzodiazepines, including TBZDs, is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the mammalian central nervous system.[1][2]

GABA-A Receptor Structure and Function

GABA-A receptors are pentameric ligand-gated ion channels, assembled from a selection of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3).[2][3] The most common synaptic receptor isoform consists of two α, two β, and one γ subunit.[2] The binding of the endogenous neurotransmitter GABA to the interface between the α and β subunits triggers a conformational change, opening a central chloride (Cl⁻) ion channel.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[1]

Triazolobenzodiazepine Binding and Allosteric Modulation

Triazolobenzodiazepines do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site at the interface between the α and γ subunits of the GABA-A receptor.[1] This binding event does not directly open the chloride channel but rather enhances the effect of GABA.[5] Specifically, TBZDs increase the affinity of GABA for its receptor, leading to an increased frequency of channel opening in the presence of GABA.[1][3] This positive allosteric modulation potentiates the inhibitory effect of GABA, resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[5]

The following diagram illustrates the binding of a triazolobenzodiazepine to the GABA-A receptor and the subsequent potentiation of GABAergic neurotransmission.

Quantitative Data on Triazolobenzodiazepine-GABA-A Receptor Interactions

The affinity of triazolobenzodiazepines for different GABA-A receptor subtypes can be quantified by their inhibition constant (Ki), with lower values indicating higher binding affinity. Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of these compounds.

Binding Affinities (Ki) of Triazolobenzodiazepines for GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Ki (nM) | Reference(s) |

| Triazolam | α1β3γ2 | 1.5 | [6] |

| α2β3γ2 | 1.7 | [6] | |

| α3β3γ2 | 1.8 | [6] | |

| α5β3γ2 | 1.3 | [6] | |

| Alprazolam | α1β3γ2 | Not specified | [5] |

| α2β3γ2 | Not specified | [5] | |

| α3β3γ2 | Not specified | [5] | |

| α5β3γ2 | Not specified | [5] | |

| Estazolam | Not specified | Not specified | [7] |

| XLi-JY-DMH | α1β3γ2 | 20.0 | [6] |

| α2β3γ2 | 14.7 | [6] | |

| α3β3γ2 | 15.6 | [6] | |

| α5β3γ2 | 5.2 | [6] | |

| SH-TRI-108 | α1β3γ2 | 712.0 | [6] |

| α2β3γ2 | 496.0 | [6] | |

| α3β3γ2 | 534.0 | [6] | |

| α5β3γ2 | 177.0 | [6] |

Pharmacokinetic Parameters of Selected Triazolobenzodiazepines

| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Metabolism |

| Alprazolam | 80-90 | 80 | 11-16 (extended release) | CYP3A4 |

| Triazolam | Not specified | Not specified | Not specified | Not specified |

| Estazolam | Not specified | Not specified | 8.3-31.2 | Not specified |

Downstream Signaling and Neuropharmacological Effects

The potentiation of GABA-A receptor function by triazolobenzodiazepines leads to a cascade of downstream effects on neuronal circuitry and other neurotransmitter systems.

Impact on Neuronal Excitability

The primary consequence of enhanced GABAergic inhibition is a widespread reduction in neuronal excitability across the central nervous system. This underpins the therapeutic effects of TBZDs, such as the anxiolytic effects arising from dampening of hyperactivity in limbic circuits and the anticonvulsant effects from suppressing aberrant neuronal firing in seizure foci.

Modulation of Other Neurotransmitter Systems

While the primary action of TBZDs is on the GABA system, this can indirectly influence other neurotransmitter systems:

-

Dopamine (B1211576): Some studies suggest that certain triazolobenzodiazepines, like alprazolam, may increase extracellular dopamine concentrations in the striatum.[5] This effect is not observed with all benzodiazepines and may contribute to the unique behavioral profile of some TBZDs.[8]

-

Serotonin (B10506): The triazolobenzodiazepine adinazolam (B1664376) has been shown to increase serotonin release in the hippocampus, an effect not seen with the classical benzodiazepine (B76468) diazepam.[9] This may contribute to the reported antidepressant properties of some TBZDs.[9]

-

Norepinephrine (B1679862): Adinazolam has also been observed to initially increase and then decrease norepinephrine release in the hippocampus.[9]

The following diagram illustrates the potential downstream effects of triazolobenzodiazepine action on other neurotransmitter systems.

Experimental Protocols

The investigation of the mechanism of action of triazolobenzodiazepines relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for two key in vitro assays.

Patch-Clamp Electrophysiology for Assessing GABA-A Receptor Modulation

This technique allows for the direct measurement of ion flow through GABA-A receptor channels and how it is modulated by TBZDs.

Objective: To measure the potentiation of GABA-evoked currents by a triazolobenzodiazepine in cultured cells expressing specific GABA-A receptor subtypes.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

-

Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.

-

The intracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, and 0.2 GTP-Tris, with pH adjusted to 7.2.

-

The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

GABA, at a concentration that elicits a submaximal response (e.g., EC₂₀), is applied to the cell via a rapid perfusion system.

-

The triazolobenzodiazepine is then co-applied with GABA at various concentrations to determine its modulatory effect.

-

A washout period with the extracellular solution is performed between applications.

-

-

Data Analysis:

-

The amplitude of the GABA-evoked current in the absence and presence of the triazolobenzodiazepine is measured.

-

The potentiation of the GABA current is calculated as a percentage increase over the baseline GABA response.

-

Dose-response curves are generated to determine the EC₅₀ of the triazolobenzodiazepine's modulatory effect.

-

The following diagram illustrates the workflow for a patch-clamp experiment.

Radioligand Binding Assay for Determining Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a triazolobenzodiazepine for the benzodiazepine binding site on the GABA-A receptor.

Objective: To determine the Ki of a test triazolobenzodiazepine by its ability to displace a radiolabeled ligand from the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptor of interest are homogenized in ice-cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate.

-

Each well contains:

-

A fixed amount of membrane preparation.

-

A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]Ro15-1788) near its Kd value.

-

Varying concentrations of the unlabeled test triazolobenzodiazepine.

-

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive benzodiazepine like diazepam) are included.

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test triazolobenzodiazepine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition curve.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the workflow for a radioligand binding assay.

Conclusion

The mechanism of action of triazolobenzodiazepines is centered on their role as potent positive allosteric modulators of the GABA-A receptor. By binding to a specific site at the α-γ subunit interface, they enhance the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a potentiation of inhibitory neurotransmission. This primary action results in a cascade of downstream effects, including a reduction in overall neuronal excitability and indirect modulation of other key neurotransmitter systems. The distinct pharmacological profiles of different triazolobenzodiazepines are influenced by their varying affinities for different GABA-A receptor subtypes and their unique pharmacokinetic properties. A thorough understanding of these mechanisms, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design and development of novel therapeutics targeting the GABAergic system for a range of neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alprazolam - Wikipedia [en.wikipedia.org]

- 6. Frontiers | 8-Substituted Triazolobenzodiazepines: In Vitro and In Vivo Pharmacology in Relation to Structural Docking at the α1 Subunit-Containing GABAA Receptor [frontiersin.org]

- 7. Single- and multiple-dose kinetics of estazolam, a triazolo benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of triazolo-benzodiazepine and benzodiazepine action in anxiety and depression: Behavioral studies with concomitant in vivo CA1 hippocampal norepinephrine and serotonin release detection in the behaving animal - PMC [pmc.ncbi.nlm.nih.gov]

Nitrazolam: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Nitrazolam, a triazolobenzodiazepine derivative. The information is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into its mechanism of action.

Core Data

Quantitative data for Nitrazolam is summarized in the table below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 28910-99-8 | [1] |

| Molecular Formula | C₁₇H₁₃N₅O₂ | [1] |

| Molecular Weight | 319.324 g/mol | [1] |

Mechanism of Action

Nitrazolam, as a benzodiazepine, is understood to exert its effects on the central nervous system by modulating the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing the characteristic sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.

Experimental Protocols

Preparative Scale Synthesis of Nitrazolam

This protocol outlines the laboratory-scale synthesis of Nitrazolam.

Materials:

-

Glacial acetic acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Sodium iodide

Procedure:

-

A mixture of 2-amino-5-nitrobenzophenone (2 mmol), 2-chloro-1,1,1-triethoxyethane (2.3 mmol), and glacial acetic acid (120 μL) in toluene is refluxed for 5 hours.

-

After cooling to room temperature, the mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

-

The organic layer is collected and dried over anhydrous magnesium sulfate.

-

The solvent is removed to yield a yellow oil.

-

The resulting oil is dissolved in acetone (20 mL), and sodium iodide (3 mmol) is added.

-

The mixture is stirred at room temperature for 3 hours.

-

The solvent is evaporated to dryness to yield the crude product.

Analytical Methodology: GC-MS and LC-QTOF-MS

For the identification and confirmation of Nitrazolam, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are utilized.

Sample Preparation:

-

An acid/base extraction is performed on the sample.

GC-MS Instrumental Parameters:

-

Instrument: Agilent 5975 Series GC/MSD System

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)

-

Carrier Gas: Helium (Flow: 1 mL/min)

-

Injection Port Temperature: 265 °C

-

Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.

-

Injection Type: Splitless, 1 µL volume

-

Mass Scan Range: 40-550 m/z

LC-QTOF-MS Instrumental Parameters:

Detailed parameters for LC-QTOF-MS can be found in the referenced literature and are optimized based on the specific instrument and column used. The analysis provides high-resolution mass data for accurate mass confirmation of the parent ion and its fragments.

In Vitro Metabolism

Studies using human liver microsomes have shown that the in vitro phase I metabolism of Nitrazolam involves monohydroxylation and reduction of the nitro group.

Pharmacokinetics

Conclusion

This technical guide provides foundational data and methodologies for researchers working with Nitrazolam. The provided information on its chemical properties, synthesis, analytical identification, and general mechanism of action serves as a valuable resource for further investigation into this compound. Researchers should exercise appropriate caution and adhere to all safety guidelines when handling this and any related substances.

References

A Technical Guide to the Discovery and History of Nitrazolam

Executive Summary: This document provides a comprehensive technical overview of Nitrazolam, a potent triazolobenzodiazepine. Initially synthesized during pharmaceutical research in the 1970s, Nitrazolam was never commercially marketed and has since emerged as a designer drug or new psychoactive substance (NPS). This guide details its history, physicochemical properties, pharmacology, and the experimental methodologies used for its synthesis and analysis. The content is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and detailing key experimental protocols.

Introduction

Nitrazolam is a synthetic depressant substance of the triazolobenzodiazepine (TBZD) chemical class.[1] Structurally, it is a derivative of benzodiazepines, closely related to prescription medications like nitrazepam and alprazolam, as well as other designer benzodiazepines such as clonazolam and flunitrazolam.[1][2] Although its synthesis and central nervous system depressant activity were first described in the 1970s, it has gained notoriety in recent years through its sale online as a "research chemical".[2][3] Its high potency and unregulated status present significant challenges to public health and forensic toxicology.[3][4]

History and Discovery

Nitrazolam was first synthesized and characterized by J.B. Hester, Jr. of The Upjohn Company. The synthesis was detailed in a patent filed in 1974 and granted on October 19, 1976.[1][5] The patent, titled "6-Phenyl-4H-s-triazolo[4,3-a][6][7]benzodiazepines," described a series of compounds, including Nitrazolam, that exhibited central nervous system depressant activity, indicating their potential as sedatives, anxiolytics, anticonvulsants, and muscle-relaxing agents.[8] Despite this early research, Nitrazolam was never developed into a commercial pharmaceutical product.

Decades after its initial synthesis, Nitrazolam emerged on the illicit drug market. It was first formally identified by forensic laboratories in 2015.[3] As a "designer drug," it exists in a legal gray area in some jurisdictions, created by modifying the chemical structure of controlled substances to produce similar effects while circumventing existing drug laws.[3] It is typically sold online in powder, tablet, or liquid form for "research purposes only" to bypass regulations.[3]

The legal status of Nitrazolam varies by country and is subject to change as legislation adapts to the emergence of NPS.

| Jurisdiction | Legal Status | Citation |

| United Kingdom | Class C drug under the Misuse of Drugs Act 1971 (amendment May 2017). | [1] |

| Germany | Controlled under the New Psychoactive Substances Act (NpSG) for industrial and scientific use only. | [1] |

| United States | Not federally scheduled, but may be considered an analogue of a Schedule IV substance under the Federal Analogue Act. | [2] |

| Canada | Listed as a Schedule IV substance. | [1] |

Physicochemical Properties

Nitrazolam is a yellow solid material.[2] Its key chemical identifiers and properties are summarized below.

| Property | Value | Citation |

| IUPAC Name | 1-methyl-8-nitro-6-phenyl-4H-[6][7][9]triazolo[4,3-a][6][7]benzodiazepine | [1] |

| CAS Number | 28910-99-8 | [1] |

| Chemical Formula | C₁₇H₁₃N₅O₂ | [1][2] |

| Molar Mass | 319.324 g·mol⁻¹ | [1] |

| Exact Mass | 319.1069 g·mol⁻¹ (Calculated [M+H]⁺: 320.1142) | [2] |

Pharmacology

Like all benzodiazepines, Nitrazolam exerts its effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][10] It acts as a positive allosteric modulator by binding to the benzodiazepine (B76468) site, a specific location at the interface between the α and γ subunits of the heteropentameric GABA-A receptor.[3][11] This binding event does not open the receptor's chloride channel directly but increases the affinity of the GABA-A receptor for its endogenous ligand, GABA.[12][13] The resulting potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, producing the characteristic depressant effects.[13][14]

Quantitative Pharmacological Data

Publicly available, peer-reviewed quantitative data on the binding affinity (e.g., Kᵢ, IC₅₀) of Nitrazolam at the GABA-A receptor is limited. However, early in vivo research provided a comparative measure of its potency against diazepam. More recent quantitative structure-activity relationship (QSAR) modeling has also been used to predict its binding affinity.[15]

| Parameter | Nitrazolam | Diazepam | Notes | Citation |

| Anticonvulsant Potency | Several times more potent | Baseline | Based on antagonism of electroshock-induced tonic-extensor convulsions in mice. | [1][16] |

| Sedative Potency | Less potent | Baseline | Based on prevention of the righting reflex in mice. | [1] |

| Predicted GABA-A Binding Affinity (log 1/c) | High (specific value not reported) | N/A | Based on a QSAR model developed for designer benzodiazepines. | [15] |

Metabolism and Pharmacokinetics

In vitro studies using pooled human liver microsomes (pHLM) have been conducted to identify the primary Phase I metabolic pathways of Nitrazolam.[7]

-

Reduction: The primary metabolic route is the reduction of the 7-nitro group to form 8-aminonitrazolam. This is a common pathway for nitrobenzodiazepines.[17]

-

Hydroxylation: A monohydroxylated metabolite has also been detected, though the exact position of hydroxylation (likely at the 4- or α-position) has not been definitively confirmed.[17]

These Phase I metabolites are likely to undergo subsequent Phase II conjugation (e.g., glucuronidation) in vivo before excretion.[17]

Key Experimental Protocols

A method for the microscale synthesis of Nitrazolam for use as a reference standard has been described, starting from 2-amino-5-nitrobenzophenone.[4]

-

Starting Material: 2-amino-5-nitrobenzophenone.

-

Reaction Sequence: The synthesis involves a multi-step process utilizing polymer-supported reagents to facilitate purification.

-

Final Step (Cyclization): The formation of the 1,2,4-triazole (B32235) ring is achieved within the injector of a gas chromatography-mass spectrometry (GC-MS) instrument, demonstrating a rapid method for producing a qualitative reference standard.[4]

The following is a representative protocol for studying the Phase I metabolism of Nitrazolam using pooled human liver microsomes.[7][18][19]

-

Incubation Mixture: Prepare a mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), Nitrazolam (e.g., 1-10 µM), and a phosphate (B84403) buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system.

-

Termination: After a set incubation period (e.g., 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the parent compound and metabolites using LC-MS/MS or LC-QTOF.

A representative protocol for a competitive radioligand binding assay to determine the affinity of Nitrazolam for the benzodiazepine site on the GABA-A receptor.[6][20][21]

-

Membrane Preparation: Prepare synaptic membranes from rat or mouse cerebral cortex, which are rich in GABA-A receptors.

-

Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: Incubate the membrane preparation (e.g., 100 µg protein) with a fixed concentration of a radioligand specific for the benzodiazepine site (e.g., [³H]-flumazenil or [³H]-flunitrazepam) and varying concentrations of the unlabeled competitor drug (Nitrazolam).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at 4°C or 30°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of Nitrazolam that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

The Maximal Electroshock (MES) test is a standard preclinical model for assessing anticonvulsant activity, relevant to generalized tonic-clonic seizures.[22][23]

-

Animals: Use adult male mice or rats.

-

Drug Administration: Administer Nitrazolam or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Stimulation: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip electrodes. The current is suprathreshold, sufficient to induce a tonic hindlimb extension in all vehicle-treated animals.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Calculate the ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension).

Forensic laboratories use chromatographic methods coupled with mass spectrometry for the definitive identification of Nitrazolam.[2][24][25][26]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters: [2]

| Parameter | Specification |

|---|---|

| Instrument | Agilent 5975 Series GC/MSD System |

| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injection Port Temp. | 265 °C |

| Oven Program | 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min |

| Injection Type | Splitless (1 µL) |

| Mass Scan Range | 40-550 m/z |

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Parameters: [2]

| Parameter | Specification |

|---|---|

| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |

| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) (pH 3.0) |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (50:50) |

| Gradient | Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min |

| Injection Volume | 10 µL |

| TOF MS Scan Range | 100-510 Da |

Visualizations

References

- 1. Nitrazolam - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. tripsitter.com [tripsitter.com]

- 4. An approach to shortening the timeframe between the emergence of new compounds on the drugs market and the availability of reference standards: The microscale syntheses of nitrazolam and clonazolam for use as reference materials, utilizing polymer-supported reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines - an update comprising adinazolam, cloniprazepam, fonazepam, 3-hydroxyphenazepam, metizolam and nitrazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patents.justia.com [patents.justia.com]

- 9. A system for testing the development and reversal of anticonvulsant tolerance to benzodiazepines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpp.com [ijpp.com]

- 23. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 24. annexpublishers.com [annexpublishers.com]

- 25. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]

Nitrazolam: A Technical Overview for Researchers

An in-depth guide on the chemical identity, analytical methods, and pharmacological context of Nitrazolam, a potent designer benzodiazepine (B76468).

Chemical Identity

Nitrazolam is a synthetic triazolobenzodiazepine, a class of benzodiazepine derivatives characterized by a fused triazole ring. Its chemical structure is closely related to other potent benzodiazepines such as clonazolam and flunitrazolam.

IUPAC Name

The formal IUPAC name for Nitrazolam is: 1-methyl-8-nitro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine [1][2][3][4][5][6].

Synonyms and Identifiers

For ease of reference in research and analytical settings, Nitrazolam is also known by several other names and identifiers.

| Identifier Type | Value |

| Common Name | Nitrazolam |

| CAS Number | 28910-99-8[1][2][3][5][6] |

| Molecular Formula | C₁₇H₁₃N₅O₂[1][2][3][5][6] |

| Molecular Weight | 319.32 g/mol [1][3][6] |

| Alternate Names | 1-Methyl-8-nitro-6-phenyl-4H-s-triazolo[4,3-a][1][3]benzodiazepine[3][7], 1-methyl-8-nitro-6-phenyl-4H-benzo[f][1][2][3]triazolo[4,3-a][1][3]diazepine[3][7] |

Pharmacological Profile (Contextual)

As a designer drug, comprehensive clinical and pharmacological studies on Nitrazolam are limited. However, its structural similarity to other benzodiazepines provides a strong indication of its mechanism of action and general effects.

Mechanism of Action

Nitrazolam, like other benzodiazepines, is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor[8][9]. This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The binding site for benzodiazepines on the GABA-A receptor is at the interface of the alpha and gamma subunits.

General mechanism of benzodiazepines on the GABA-A receptor.

Metabolism

The metabolism of Nitrazolam is understood to occur primarily in the liver through processes of reduction and hydroxylation, leading to the formation of metabolites such as hydroxynitrazolam. Both the parent compound and its metabolites are excreted in the urine.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of Nitrazolam are not widely published. However, standard methodologies for characterizing benzodiazepines can be applied. Below are example frameworks and a specific, published protocol for the analytical identification of Nitrazolam.

Analytical Identification of Nitrazolam

The following protocols for the identification of Nitrazolam in seized materials have been published by the Center for Forensic Science Research & Education.

-

Sample Preparation: Acid/base extraction.

-

Instrument: Agilent 5975 Series GC/MSD System.

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).

-

Carrier Gas: Helium (Flow: 1 mL/min).

-

Temperatures:

-

Injection Port: 265 °C.

-

Oven: Initial 60 °C, hold for 1 min, ramp at 30 °C/min to 340 °C, hold for 4 min.

-

-

Injection Parameters: Splitless injection.

-

MS Parameters:

-

Mass Scan Range: 40-550 m/z.

-

Transfer Line: 320 °C.

-

-

Retention Time: Approximately 9.294 min.

-

Sample Preparation: 1:100 dilution of acid/base extraction in mobile phase.

-

Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase:

-

A: Ammonium formate (B1220265) (10 mM, pH 3.0).

-

B: Methanol/acetonitrile (50:50).

-

-

Flow rate: 0.4 mL/min.

-

Gradient: Initial: 95% A:5% B; ramp to 5% A:95% B over 13 min; return to 95% A:5% B at 15.5 min.

-

Temperatures:

-

Autosampler: 15 °C.

-

Column Oven: 30 °C.

-

Source Heater: 600 °C.

-

-

Injection Volume: 10 µL.

-

QTOF Parameters:

-

TOF MS Scan Range: 100-510 Da.

-

Fragmentation: Collision Energy Spread (35±15 eV).

-

MS/MS Scan Range: 50-510 Da.

-

-

Retention Time: Approximately 6.75 min.

Workflow for the analytical identification of Nitrazolam.

Example Protocol: Radioligand Binding Assay for GABA-A Receptors

This is a generalized protocol for determining the binding affinity of a compound like Nitrazolam to GABA-A receptors.

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebellum) in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes, a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the test compound (Nitrazolam).

-

For non-specific binding determination, include tubes with an excess of an unlabeled benzodiazepine (e.g., Diazepam).

-

Incubate the mixture at a controlled temperature (e.g., 4°C or 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant), a measure of binding affinity, using the Cheng-Prusoff equation.

-

Quantitative Data

Specific quantitative pharmacological data for Nitrazolam, such as in vivo pharmacokinetic parameters or receptor binding affinities (Ki values), are not extensively available in peer-reviewed literature. Researchers are advised to consult the latest toxicological and forensic science publications for any emerging data. For context, studies on the structurally related compound Nitrazepam may offer some comparative insights, but direct extrapolation of values is not recommended.

Conclusion

Nitrazolam is a potent designer benzodiazepine with a well-defined chemical structure and a mechanism of action that is characteristic of its class. While detailed pharmacological and pharmacokinetic data remain scarce, established analytical protocols allow for its accurate identification in laboratory settings. Further research is necessary to fully characterize its pharmacological profile and potential for harm. Researchers investigating Nitrazolam should employ established methodologies for benzodiazepine analysis and characterization, while exercising caution due to its high potency.

References

- 1. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and pharmacokinetics of a single oral dose of nitrazepam in healthy volunteers: an interethnic comparative study between Japanese and European volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for simultaneous in vivo juxtacellular electrophysiology and local pharmacological manipulation in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Electrophysiology Protocol [protocols.io]

- 7. updatepublishing.com [updatepublishing.com]

- 8. researchgate.net [researchgate.net]

- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Metabolism of Nitrazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrazolam, a designer triazolobenzodiazepine, has emerged as a compound of interest within the scientific and forensic communities. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the in-vitro metabolism of Nitrazolam, detailing its metabolic pathways, the enzymes involved, and the experimental protocols for its study. While specific quantitative kinetic data for Nitrazolam remains to be published, this guide establishes a framework for such investigations based on current knowledge of benzodiazepine (B76468) metabolism.

Introduction

Nitrazolam is a potent central nervous system depressant belonging to the triazolobenzodiazepine class.[1] Like other benzodiazepines, it is anticipated to undergo extensive metabolism in the liver, primarily through phase I and phase II biotransformation reactions. In-vitro studies using human liver microsomes (HLM) are instrumental in elucidating these metabolic pathways and identifying the enzymes responsible. This information is foundational for further preclinical and clinical development, as well as for forensic analysis.

Metabolic Pathways of Nitrazolam

The in-vitro metabolism of Nitrazolam is characterized by two primary phase I reactions: nitroreduction and hydroxylation. These initial transformations are followed by phase II conjugation reactions.

Phase I Metabolism

The principal phase I metabolic routes for Nitrazolam are:

-

Nitroreduction: The nitro group of Nitrazolam can be reduced to form 8-aminonitrazolam.[2] This is a common metabolic pathway for nitrobenzodiazepines.

-

Hydroxylation: Nitrazolam can undergo monohydroxylation, with the hydroxylation likely occurring at the 4- or α-position of the molecule.[2]

Phase II Metabolism

Following phase I metabolism, the parent drug and its hydroxylated metabolites are susceptible to phase II conjugation, primarily through glucuronidation.[2] However, it is noteworthy that one in-vitro study utilizing pooled human liver microsomes and a panel of 13 different human UDP-glucuronosyltransferases (UGTs) did not detect any glucuronide conjugates of Nitrazolam. This suggests that glucuronidation of the parent compound may be a minor pathway under these specific in-vitro conditions, or that the responsible UGT isoforms were not adequately represented.

Key Enzymes in Nitrazolam Metabolism

The biotransformation of Nitrazolam is catalyzed by a suite of drug-metabolizing enzymes predominantly found in the liver.

-

Cytochrome P450 (CYP) Superfamily: The hydroxylation of Nitrazolam is primarily mediated by CYP enzymes. Based on metabolism studies of other benzodiazepines, particularly those with a triazole ring, isoforms from the CYP3A subfamily (e.g., CYP3A4) are strongly implicated.[3][4] CYP3A4 is a major enzyme responsible for the metabolism of a vast array of drugs, and its involvement suggests a high potential for drug-drug interactions.[5][6][7]

-

Aldehyde Oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2: While not directly studied for Nitrazolam, research on the structurally similar compound nitrazepam indicates that the nitroreduction pathway is likely catalyzed by AOX1 and NAT2.

-

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for the phase II glucuronidation of both the parent compound and its phase I metabolites. Although direct glucuronidation of Nitrazolam was not observed in one study, UGTs are expected to conjugate the hydroxylated metabolites.

Quantitative Data

As of the latest literature review, specific quantitative data for the in-vitro metabolism of Nitrazolam, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), have not been published. The determination of these kinetic parameters is essential for predicting the in-vivo clearance and potential for enzyme saturation.

| Parameter | Value | Method | Reference |

| Km | Not available | - | - |

| Vmax | Not available | - | - |

| Intrinsic Clearance (CLint) | Not available | - | - |

Experimental Protocols

The following section details a generalized experimental protocol for the in-vitro metabolism of Nitrazolam using human liver microsomes, based on established methodologies for benzodiazepines.[8]

Incubation with Human Liver Microsomes (HLM)

Objective: To identify the phase I and phase II metabolites of Nitrazolam.

Materials:

-

Nitrazolam

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

0.1 M Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (Solution A and Solution B)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA)

-

Alamethicin (pore-forming agent to activate UGTs)

-

D-Saccharic acid 1,4-lactone monohydrate (β-glucuronidase inhibitor)

-

Ice-cold acetonitrile (B52724) (quenching solution)

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, human liver microsomes, alamethicin, and D-Saccharic acid 1,4-lactone monohydrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Nitrazolam (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is minimal to avoid enzyme inhibition), followed by the NADPH regenerating system and UDPGA.

-

The final incubation volume is typically 200 µL.

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins (e.g., 14,000 rpm at 4°C for 10 minutes).

-

Analyze the supernatant for metabolites using LC-MS/MS or LC-QTOF-MS.

Enzyme Phenotyping with Recombinant CYPs

Objective: To identify the specific CYP isoforms responsible for Nitrazolam's oxidative metabolism.

Procedure:

-

Follow the general incubation protocol as described above, but replace the pooled human liver microsomes with individual recombinant human CYP isoforms (e.g., CYP3A4, CYP2C19, etc.).

-

Analyze the formation of hydroxylated metabolites for each CYP isoform to determine their relative contribution.

Analytical Methodology

Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Sample Preparation: The supernatant from the incubation mixture can be directly injected or further concentrated by evaporation and reconstitution in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for benzodiazepines.

-

Data Acquisition: For metabolite identification, full scan and product ion scan modes are used. For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed.

Conclusion

The in-vitro metabolism of Nitrazolam proceeds through well-established benzodiazepine biotransformation pathways, including nitroreduction and hydroxylation, followed by glucuronidation of the resulting metabolites. The cytochrome P450 system, particularly CYP3A4, is likely a key player in its phase I metabolism, highlighting the potential for clinically significant drug-drug interactions. While the foundational metabolic map has been outlined, further research is required to quantify the kinetics of these reactions and to definitively identify all contributing enzyme isoforms. The experimental protocols detailed herein provide a robust framework for conducting such studies, which will be vital for a comprehensive understanding of the pharmacology and toxicology of Nitrazolam.

References

- 1. Nitrazolam - Wikipedia [en.wikipedia.org]

- 2. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 3. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benzoinfo.com [benzoinfo.com]

- 8. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Nitrazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrazolam is a designer benzodiazepine (B76468) that has emerged on the new psychoactive substances (NPS) market. As a triazolobenzodiazepine, it shares a structural resemblance to clinically prescribed benzodiazepines and exhibits similar central nervous system depressant effects. A thorough understanding of its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This guide provides a comprehensive analysis of the current knowledge regarding the metabolic pathways of Nitrazolam, detailing experimental approaches for its study and presenting available data in a structured format.

Core Concepts in Nitrazolam Metabolism

The metabolism of Nitrazolam, like many benzodiazepines, primarily occurs in the liver and involves Phase I and potentially Phase II reactions. Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation (Phase II) and excretion. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the initial metabolic transformations of Nitrazolam.[1][2]

The primary metabolic pathways identified for Nitrazolam are:

-

Nitroreduction: The nitro group at the C8 position undergoes reduction to form an amino group, resulting in the formation of 8-aminonitrazolam . This is a common metabolic route for nitrobenzodiazepines.[1]

-

Monohydroxylation: A hydroxyl group is introduced onto the molecule. The exact position of hydroxylation has been tentatively proposed to be at the 4- or α-position.[1]

Following these Phase I transformations, the resulting metabolites are susceptible to Phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates their elimination from the body.[1]

Quantitative Analysis of Nitrazolam Metabolism

To date, specific quantitative data on the formation of Nitrazolam metabolites from in vitro or in vivo studies is limited in the published literature. However, pharmacokinetic data for the structurally similar and well-established benzodiazepine, nitrazepam, can provide some context for expected metabolic behavior. It is important to note that while informative, these values are not directly transferable to Nitrazolam and should be interpreted with caution.